molecular formula C11H9BrClNO B11838421 4-Bromo-7-chloro-6-methoxy-2-methylquinoline

4-Bromo-7-chloro-6-methoxy-2-methylquinoline

Cat. No.: B11838421
M. Wt: 286.55 g/mol
InChI Key: GNQSAKDKCNIFCE-UHFFFAOYSA-N
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Description

4-Bromo-7-chloro-6-methoxy-2-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of bromine, chlorine, methoxy, and methyl substituents on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-chloro-6-methoxy-2-methylquinoline typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a quinoline derivative, followed by methoxylation and methylation. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Safety measures are also crucial due to the handling of hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-7-chloro-6-methoxy-2-methylquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or organolithium compounds are commonly used.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-Bromo-7-chloro-6-methoxy-2-methylquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-7-chloro-6-methoxy-2-methylquinoline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 4-Bromo-7-methoxy-2-methylquinoline
  • 4-Bromo-8-methoxy-2-methylquinoline
  • 4-Bromo-6-methoxy-2-methylquinoline
  • 7-Bromo-4-chloro-6-methylquinoline

Comparison: Compared to these similar compounds, 4-Bromo-7-chloro-6-methoxy-2-methylquinoline is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the methoxy and methyl groups, provides a distinct set of properties that can be leveraged for various applications.

Properties

Molecular Formula

C11H9BrClNO

Molecular Weight

286.55 g/mol

IUPAC Name

4-bromo-7-chloro-6-methoxy-2-methylquinoline

InChI

InChI=1S/C11H9BrClNO/c1-6-3-8(12)7-4-11(15-2)9(13)5-10(7)14-6/h3-5H,1-2H3

InChI Key

GNQSAKDKCNIFCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C(=CC2=N1)Cl)OC)Br

Origin of Product

United States

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